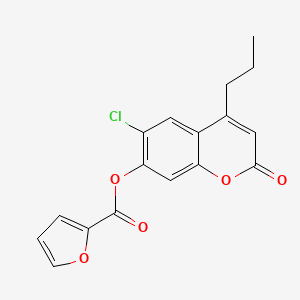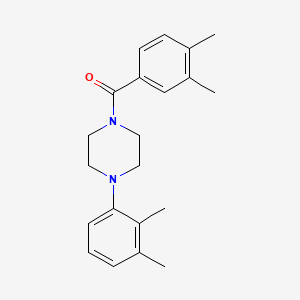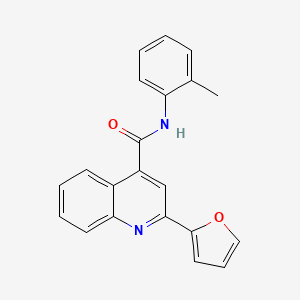![molecular formula C20H18ClNO B5699540 9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPT, and it is a potent inhibitor of the enzyme Topoisomerase I. In
Wirkmechanismus
The mechanism of action of CPT involves the inhibition of Topoisomerase I. This enzyme is responsible for the relaxation and supercoiling of DNA during replication and repair. CPT binds to the DNA-Topoisomerase I complex and stabilizes it, preventing the enzyme from re-ligating the DNA. This results in the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPT are largely dependent on its mechanism of action. CPT has been found to be cytotoxic to a wide range of cancer cell lines. It has also been found to induce apoptosis, which is a programmed cell death mechanism. Additionally, CPT has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPT in lab experiments is its potency as an inhibitor of Topoisomerase I. This makes it a valuable tool for studying the role of this enzyme in DNA replication and repair. Additionally, CPT has been found to be effective against a wide range of cancer cell lines, which makes it a potential candidate for the development of new cancer therapies.
One of the limitations of using CPT in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain large quantities of the compound. Additionally, CPT has been found to be unstable in solution, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving CPT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is ongoing research into the use of CPT as a potential cancer therapy. This includes the development of new drug delivery systems that can target cancer cells specifically. Other areas of research include the study of the mechanism of action of CPT and the development of new inhibitors of Topoisomerase I.
Synthesemethoden
The synthesis of CPT is a complex process that involves several steps. The most common method of synthesizing CPT is through the use of the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then reduced to yield CPT. Other methods of synthesizing CPT include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
Wissenschaftliche Forschungsanwendungen
CPT has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of Topoisomerase I, which is an enzyme that is involved in DNA replication and repair. CPT inhibits this enzyme by binding to the DNA-Topoisomerase I complex, which results in the formation of a stable ternary complex. This complex prevents the DNA from being re-ligated, which leads to the accumulation of DNA damage and ultimately cell death.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-15-11-9-14(10-12-15)13-20(23)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,9-12H,2,4,6,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVPRYWXGHMODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)


![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)


![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)